5-(Aminomethyl)-2-fluorobenzonitrile

Thrombin Inhibitor Medicinal Chemistry Arginine Surrogate

Solving regioisomer specificity for thrombin inhibitor P1-bicyclic arginine surrogates: 5-(Aminomethyl)-2-fluorobenzonitrile (free base, 98%) is the sole regioisomer with validated SAR across 44 inhibitor candidates. Alternative substitution patterns yield inactive or uncharacterized compounds. For PET radioligands, it provides >99% radiochemical purity via Kabachnik-Fields/Suzuki coupling. The free base eliminates chloride counterion interference in sensitive cross-couplings. Store at 2-8°C under inert gas.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 368426-86-2
Cat. No. B033144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-fluorobenzonitrile
CAS368426-86-2
Synonyms5-(Aminomethyl)-2-fluorobenzonitrile
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)C#N)F
InChIInChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
InChIKeyVRSKZZIXPDVEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-fluorobenzonitrile Overview


5-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-86-2) is a fluorinated benzonitrile derivative with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol, characterized by an aminomethyl group at the 5-position and a fluorine atom at the 2-position [1]. This bifunctional aromatic scaffold exhibits a computed XLogP3-AA value of 0.6, a topological polar surface area (TPSA) of 49.8 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors, defining its physicochemical profile as a moderately polar, hydrogen-bond-capable building block [2]. The compound is predominantly employed as a key synthetic intermediate in pharmaceutical research, with established applications in the construction of non-covalent thrombin inhibitors featuring P1-bicyclic arginine surrogates and as a precursor to PET radioligands for NMDA receptor imaging .

Synthetic role
Key intermediate for constructing P1 bicyclic arginine surrogates in thrombin inhibitor research
PET tracer precursor
Critical building block for GluN2A-subunit NMDA receptor radiotracers via Kabachnik-Fields/Suzuki sequence
Form selection
Free base (98% GC) avoids chloride counterion interference in base-sensitive coupling reactions

5-(Aminomethyl)-2-fluorobenzonitrile Regiochemical Specificity


The 2-fluoro-5-aminomethyl substitution pattern on the benzonitrile core is not a generic arrangement that can be interchanged with other regioisomers or alternative fluorinated benzylamines without compromising downstream synthetic outcomes. The ortho-fluorine substituent exerts a pronounced electron-withdrawing inductive effect (-I) while engaging in resonance donation (+M) to the aromatic ring, uniquely modulating the reactivity of the adjacent nitrile group and the benzylic amine for subsequent coupling reactions [1]. Critically, the 5-aminomethyl group provides a specific spatial orientation for P1-bicyclic arginine surrogate assembly in thrombin inhibitor scaffolds, whereas alternative substitution patterns—such as 3-aminomethyl-2-fluorobenzonitrile or 4-aminomethyl-2-fluorobenzonitrile—alter the geometry of the pharmacophore and have been shown to yield compounds with either no documented biological activity or uncharacterized selectivity profiles . Furthermore, the target compound's computed pKa of 8.51 ± 0.10 defines its protonation state under physiological and reaction conditions, a property that cannot be assumed for positional isomers lacking this precise substitution pattern . The evidence detailed in Section 3 quantifies these differentiation dimensions.

Regioisomers (3- or 4-aminomethyl) may alter pharmacophore geometry and are not validated in any active thrombin inhibitor series (0 of 44 candidates); spatial orientation of 5-aminomethyl is critical for target engagement.

Non-fluorinated benzonitrile analogs shift the benzylic amine pKa upward by ~0.8–1.2 units and increase lipophilicity, potentially affecting protonation state, solubility, and off-target binding profiles.

Hydrochloride salt introduces chloride counterions that may interfere with transition metal-catalyzed cross-couplings or Buchwald-Hartwig aminations, requiring extra neutralization steps.

5-(Aminomethyl)-2-fluorobenzonitrile Selection Evidence


Regiochemical Specificity in P1 Scaffold Assembly

In the design of non-covalent, orally bioavailable thrombin inhibitors featuring P1-bicyclic arginine surrogates, 5-(aminomethyl)-2-fluorobenzonitrile serves as the essential synthetic precursor for constructing the 3-cyano-4-fluorobenzylamine P1 moiety. The full study evaluated 44 inhibitor candidates (designated NC1 through NC44), all derived from this specific aminomethyl-fluorobenzonitrile scaffold, achieving highly selective thrombin inhibition profiles . No alternative substitution pattern—including 3-aminomethyl-2-fluorobenzonitrile, 4-aminomethyl-2-fluorobenzonitrile, or non-fluorinated benzonitrile analogs—was employed in the final active series, indicating that the 2-fluoro-5-aminomethyl arrangement is the functionally validated geometry for this class of P1 bicyclic arginine mimics .

P1 Scaffold Assembly
Class-level
Exclusive use in 44 active thrombin inhibitors (NC1-NC44)
Comparator isomers not employed in any active candidate
Supports regioisomer-specific engagement of thrombin active site
Data derived from reported series; SAR requires independent replication
Thrombin Inhibitor Medicinal Chemistry Arginine Surrogate

pKa and LogP Differentiation

5-(Aminomethyl)-2-fluorobenzonitrile possesses a computed pKa of 8.51 ± 0.10 (predicted) for its benzylic amine and an XLogP3-AA value of 0.6 [1]. These values represent a substantial physicochemical departure from non-fluorinated benzonitrile analogs, where the absence of the ortho-fluorine atom typically shifts the amine pKa upward by approximately 0.8 to 1.2 units (due to the loss of the fluorine's inductive electron withdrawal) and increases lipophilicity by approximately 0.3 to 0.5 log units [1].

pKa & LogP Profile
Class-level
pKa 8.51 ± 0.10
XLogP3-AA 0.6
Indicates partial protonation at physiological pH; lower lipophilicity vs non-fluorinated analogs
Computed properties; experimental verification recommended
Physicochemical Property Drug Discovery Lead Optimization

Free Base vs. Hydrochloride Salt Purity

Commercial suppliers offer 5-(aminomethyl)-2-fluorobenzonitrile as the free base with a purity specification of 98% (minimum, determined by GC) and a moisture content not exceeding 0.5% [1]. In contrast, the hydrochloride salt (CAS 1638487-42-9) is commercially available with a purity of 97% . Selection of the free base over the hydrochloride salt avoids the introduction of chloride counterions that may interfere with base-sensitive coupling reactions, transition metal-catalyzed cross-couplings, or Buchwald-Hartwig aminations that are frequently employed in downstream elaborations of this intermediate.

Free Base vs HCl Salt
Head-to-head
Free base purity 98% (GC) · HCl salt purity 97%
No chloride counterion in free base
Free base supports base-sensitive chemistry without neutralization
Supplier specifications; lot-to-lot variability may exist
Procurement Chemical Purity Analytical Chemistry

NMDA Receptor PET Tracer Precursor

5-(Aminomethyl)-2-fluorobenzonitrile was employed as the critical synthetic precursor for the construction of [18F]1, a quinoxaline-based radiotracer targeting the GluN2A subunit of the NMDA receptor. The radiolabeled compound [18F]1 was obtained with a radiochemical purity >99% and a specific radioactivity of 254 ± 158 GBq/μmol, enabling in vitro autoradiography studies that demonstrated high specificity for NMDA receptors in brain tissue . Alternative precursors lacking the 2-fluoro-5-aminomethyl substitution pattern (e.g., compounds 2 and 3 in the same study) suffered from sluggish radiolabeling kinetics and were therefore not advanced to full in vivo evaluation, underscoring the unique suitability of the target compound's substitution pattern for efficient 18F incorporation .

PET Tracer Precursor
Head-to-head
[18F]1 achieved radiochemical purity >99%, specific radioactivity 254 ± 158 GBq/µmol
Alternative scaffolds 2 & 3 showed sluggish radiolabeling; not advanced
Demonstrated radiolabeling efficiency in reported study
Model-specific result; requires validation in local radiochemistry setup
PET Imaging Radiochemistry Neurology

Storage and Handling Requirements

5-(Aminomethyl)-2-fluorobenzonitrile free base requires storage under inert gas (nitrogen or argon) at 2-8°C with protection from light . This storage requirement contrasts with structurally related fluorinated benzonitriles lacking the aminomethyl group—such as 2-fluorobenzonitrile (CAS 394-47-8)—which are typically stable at room temperature without special atmospheric protection . The enhanced sensitivity of the target compound is attributable to the nucleophilic benzylic amine, which is susceptible to oxidation and CO2 absorption from ambient air, leading to carbamate formation and progressive degradation of purity if standard room-temperature storage is employed.

Storage Requirements
Class-level
2–8°C, inert gas (N₂/Ar), protect from light
Contrasts with 2-fluorobenzonitrile (room temp, no inert gas)
Cold-chain handling essential to prevent carbamate formation
Based on supplier datasheets; verify upon receipt
Chemical Stability Procurement Laboratory Safety

Application Scenarios for 5-(Aminomethyl)-2-fluorobenzonitrile


Non-Covalent Thrombin Inhibitor Synthesis

Researchers engaged in anticoagulant drug discovery programs targeting direct thrombin inhibition should select 5-(aminomethyl)-2-fluorobenzonitrile as the starting material for constructing the 3-cyano-4-fluorobenzylamine P1 moiety. This specific regioisomer has been validated across 44 inhibitor candidates (NC1-NC44) in a published series of orally bioavailable, achiral thrombin inhibitors, with the 2-fluoro-5-aminomethyl substitution pattern demonstrating productive engagement of the thrombin active site. Use of alternative benzylic amine regioisomers or non-fluorinated analogs introduces uncharacterized SAR that may derail lead optimization timelines .

PET Tracer Precursor for NMDA Receptors

PET radiochemistry laboratories developing imaging agents for neurological applications should prioritize 5-(aminomethyl)-2-fluorobenzonitrile for the synthesis of quinoxaline-based NMDA receptor radiotracers. The compound has demonstrated successful integration into a two-step Kabachnik-Fields/Suzuki coupling sequence to yield [18F]1, achieving radiochemical purity >99% and specific radioactivity of 254 ± 158 GBq/μmol. Alternative precursors evaluated in the same study (compounds 2 and 3) failed to advance due to sluggish radiolabeling kinetics, establishing the target compound's superior suitability for this application .

Free Base Selection for Base-Sensitive Chemistry

For synthetic routes involving transition metal-catalyzed cross-couplings, Buchwald-Hartwig aminations, or other base-sensitive transformations, procurement of the free base (CAS 368426-86-2) is recommended over the hydrochloride salt (CAS 1638487-42-9). The free base form (98% purity, GC) eliminates the chloride counterion that would otherwise necessitate a neutralization step and carries a marginally higher purity specification than the salt (97%). This decision point is particularly relevant for multistep syntheses where counterion interference can compromise coupling yields or necessitate additional purification [1].

Cold-Chain Storage and Inert Atmosphere Handling

Upon procurement, 5-(aminomethyl)-2-fluorobenzonitrile must be stored at 2-8°C under an inert atmosphere (nitrogen or argon) with protection from light. This requirement stems from the nucleophilic benzylic amine's susceptibility to ambient oxidation and CO2 absorption, which leads to carbamate formation. Laboratories should verify that their storage infrastructure accommodates these conditions prior to ordering, and should establish handling protocols that minimize exposure to air during weighing and reaction setup to preserve the compound's 98% purity specification .

Application
Selection Property
Validation Focus
Thrombin inhibitor P1 scaffold synthesis
Regiochemical fidelity (2-fluoro-5-aminomethyl)
Verify regiochemistry by NMR; confirm SAR with in-house enzyme assay
NMDA receptor PET radiotracer development
Radiolabeling precursor performance
Assess radiochemical yield and purity under local conditions
Base-sensitive coupling reactions (Buchwald-Hartwig, Suzuki)
Free base salt form (no chloride)
Confirm absence of counterion interference in test coupling
Inventory and storage protocol establishment
Cold-chain and inert atmosphere compatibility
Monitor purity stability under recommended conditions over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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